
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethylcyclopent-2-en-1-ylmethanol, the compound can be synthesized through a series of reactions involving protection, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylindoline derivatives: These compounds share structural similarities and are used in similar applications.
Cyclopentene derivatives: Compounds with cyclopentene rings that exhibit comparable chemical behavior.
Imidazole derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is unique due to its specific combination of a cyclopentene ring and an imidazole moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
4-[(2-ethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C11H16N2O/c1-2-8-4-3-5-9(8)6-10-7-12-11(14)13-10/h4,7,9H,2-3,5-6H2,1H3,(H2,12,13,14) |
Clave InChI |
YDJOUXUDRKACSG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CCCC1CC2=CNC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


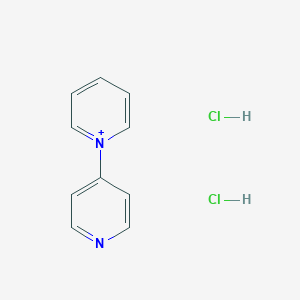

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
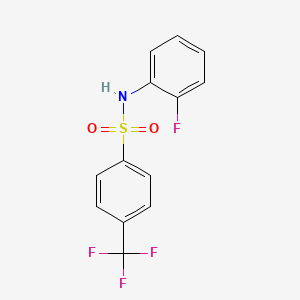
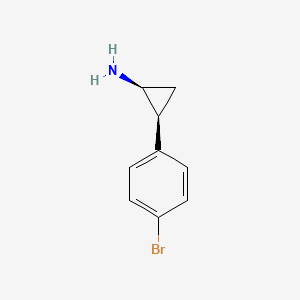
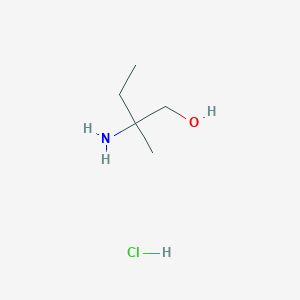
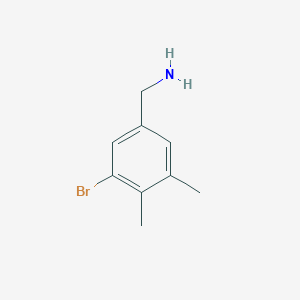
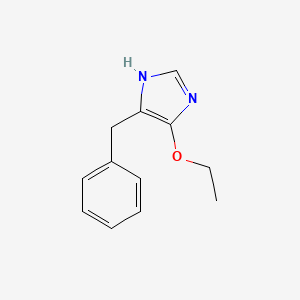
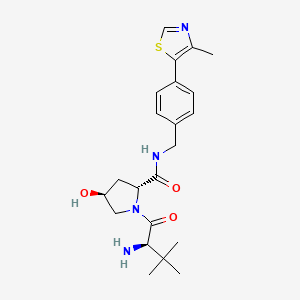
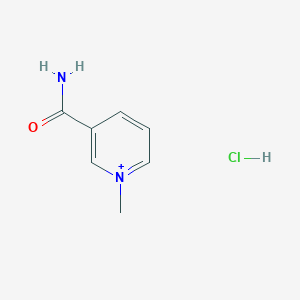
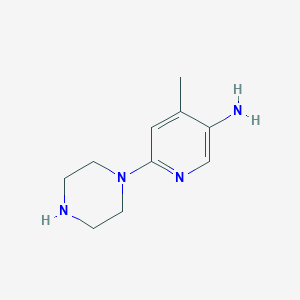

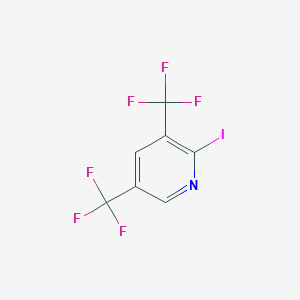
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
